

The 4-Arylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)piperidine hydrochloride

Cat. No.: B1393971

[Get Quote](#)

A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The 4-arylpiperidine core is a quintessential privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents.^{[1][2]} Its conformational flexibility and amenability to diverse chemical modifications have allowed for the development of highly potent and selective ligands for a wide array of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with 4-arylpiperidine compounds, with a focus on their interactions with key central nervous system (CNS) targets. We will delve into the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, present detailed experimental protocols for their biological evaluation, and discuss their therapeutic implications in areas such as pain management, neurodegenerative disorders, and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the 4-arylpiperidine scaffold in their own discovery programs.

Introduction: The Versatility of the 4-Arylpiperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in numerous natural products and synthetic pharmaceuticals.^{[2][3]} The

introduction of an aryl group at the 4-position confers a unique set of properties, including increased lipophilicity and the potential for specific aromatic interactions with biological targets. This seemingly simple structural element has given rise to a vast chemical space, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes.

The biological promiscuity of the 4-arylpiperidine scaffold is remarkable, with derivatives demonstrating high affinity for a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This guide will focus on four key areas of biological activity that have been extensively explored:

- Opioid Receptor Modulation: A cornerstone of pain management.
- Dopamine and Serotonin Transporter Inhibition: Central to the treatment of depression and other mood disorders.^[4]
- Sigma (σ) Receptor Binding: A target of growing interest for its potential in treating a variety of CNS disorders.
- Other CNS Targets: Including muscarinic receptors and enzymes implicated in neurodegeneration.

The following sections will dissect the nuances of 4-arylpiperidine interactions with these targets, providing a comprehensive overview of the current state of knowledge and practical guidance for researchers in the field.

Opioid Receptor Modulation: A Legacy in Analgesia

The 4-arylpiperidine structure is famously embodied in the potent synthetic opioid, fentanyl, and its numerous analogs.^{[5][6]} These compounds primarily exert their analgesic effects through potent agonism at the μ -opioid receptor (MOR). The SAR in this class is well-established, with key modifications influencing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) at Opioid Receptors

Systematic modifications of the 4-arylpiperidine core have yielded a deep understanding of the structural requirements for opioid receptor affinity and functional activity.

- **N-Substituent:** The nature of the substituent on the piperidine nitrogen is critical. For instance, a phenethyl group, as seen in fentanyl, is optimal for MOR agonism.
- **4-Aryl Group:** The electronic properties and substitution pattern of the aryl ring significantly impact binding. A phenyl or bioisosteric heteroaryl group is common.[5]
- **4-Acyl/Anilido Group:** An N-propionylanilido group at the 4-position is a hallmark of the fentanyl series and is crucial for high-potency MOR agonism.
- **Piperidine Ring Conformation:** The stereochemistry and substitution on the piperidine ring can influence receptor selectivity (μ , δ , κ). For example, trans-3,4-dimethyl substitution has been explored to create opioid receptor antagonists.[1][7]

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists[1]

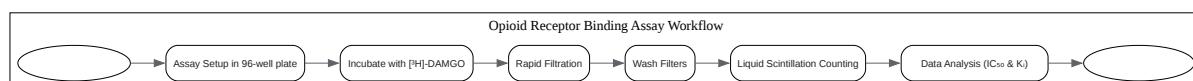
Compound	R Group (Aryl Substituent)	μ Ki (nM)	κ Ki (nM)	δ Ki (nM)
1 (LY255582)	3-OH	0.6	1.8	39
2	2-OH	1.9	15	118
3	4-OH	11	22	260
4	3-OCH ₃	16	13	160
5	3-OCONH ₂	1.1	2.5	45
6	3-OCONHCH ₃	0.9	2.1	48
7	3-OCON(CH ₃) ₂	0.8	1.9	42

Data adapted from a comparative analysis of structure-activity relationships in 4-arylpiperidine derivatives.[1]

Experimental Protocol: Opioid Receptor Binding Assay

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay.

Objective: To determine the inhibition constant (K_i) of a test compound for the μ -opioid receptor.


Materials:

- Membrane homogenates from cells expressing the human μ -opioid receptor.
- [^3H]-DAMGO (a selective μ -opioid receptor agonist radioligand).
- Naloxone (a non-selective opioid antagonist for determining non-specific binding).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Test compounds dissolved in DMSO.
- 96-well microplates.
- Glass fiber filters.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compound.
- Assay Setup: In a 96-well plate, add assay buffer, cell membrane homogenate, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
- Incubation: Add [^3H]-DAMGO to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

- Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[\[1\]](#)
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Inhibition: Targeting Depression and Beyond

4-Arylpiperidine derivatives have emerged as potent inhibitors of the serotonin transporter (SERT) and the dopamine transporter (DAT), making them valuable scaffolds for the development of antidepressants and treatments for other neuropsychiatric disorders.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Structure-Activity Relationship at SERT and DAT

The SAR for monoamine transporter inhibition differs significantly from that of opioid receptor modulation.

- N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining potency and selectivity for SERT versus DAT.[10]
- 4-Aryl Group: The nature and substitution pattern of the aryl ring are critical for interaction with the transporter binding pocket.
- 4-Position Linker: The group connecting the 4-arylpiperidine core to other moieties can significantly influence activity. For example, a (diphenylmethoxy)ethyl group at the 4-position has been shown to confer high affinity for DAT.[9][10]

Table 2: Affinity of 4-Arylpiperidine Derivatives for SERT and DAT

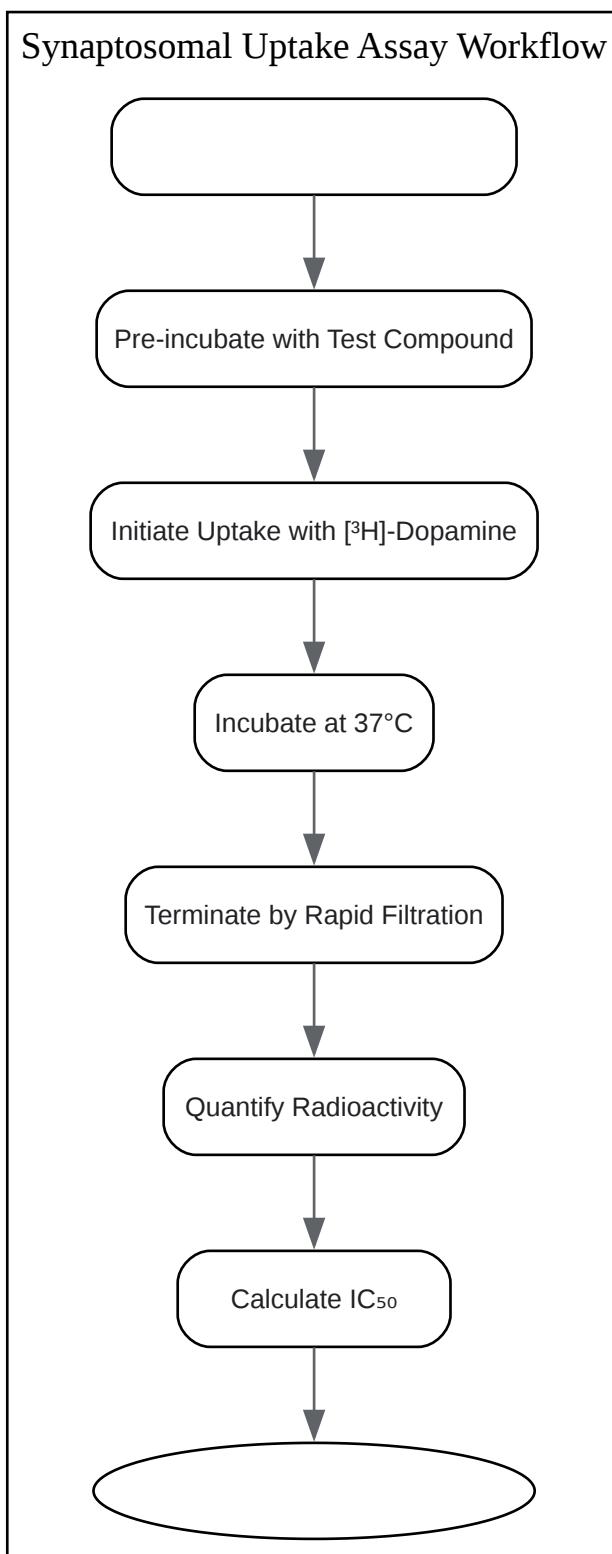
Compound	R ¹ Substituent	R ² Substituent	SERT Ki (nM)	DAT Ki (nM)
Paroxetine Analog	4-F-Phenyl	3,4-methylenedioxypheinoxymethyl	High Affinity	Lower Affinity
GBR 12909 Analog	H	2-(diphenylmethoxy)ethyl	Moderate Affinity	High Affinity
(-)-15j	4-F-Phenyl	(4-Cl-phenoxy)methyl	1.9	13.5 (NET)

Data compiled from multiple sources.[4][8]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC₅₀ of a test compound for the inhibition of dopamine uptake.


Materials:

- Freshly prepared rat striatal synaptosomes.
- [³H]-Dopamine.
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
- Test compounds dissolved in DMSO.
- Nomifensine (a selective dopamine uptake inhibitor as a positive control).
- 96-well filter plates.
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Synaptosome Preparation: Isolate synaptosomes from rat striatum tissue by differential centrifugation.
- Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in the assay buffer.
- Initiation of Uptake: Add [³H]-Dopamine to initiate the uptake process.
- Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Termination of Uptake: Terminate the uptake by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer.
- Quantification: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound and determine the IC₅₀ value using non-linear

regression.

[Click to download full resolution via product page](#)

Caption: Workflow for a synaptosomal monoamine uptake assay.

Sigma (σ) Receptor Ligands: A New Frontier

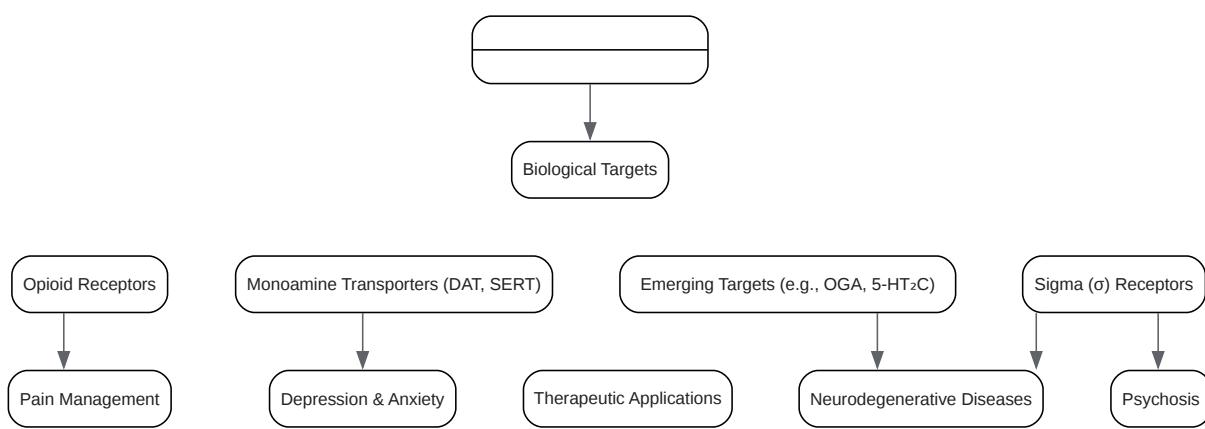
Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins with two main subtypes, σ_1 and σ_2 .^[11] 4-Arylpiperidine derivatives have been identified as potent and selective ligands for σ receptors, with potential applications in the treatment of psychosis, neurodegenerative diseases, and pain.^{[11][12][13]}

Structure-Activity Relationship at Sigma Receptors

The SAR for sigma receptor binding is still being elucidated, but some key features have been identified.

- N-Substituent: The size and nature of the N-substituent are critical for both affinity and selectivity between σ_1 and σ_2 subtypes.^[14]
- 4-Aryl Group: The electronic and steric properties of the aryl group influence binding.
- 4-Position Substituent: Modifications at the 4-position, such as the introduction of aroyl or α -hydroxyphenyl groups, have yielded potent σ_1 ligands.^[11]

Table 3: Binding Affinities of 4-Arylpiperidine Derivatives for Sigma Receptors


Compound	N-Substituent	4-Position Substituent	σ_1 Ki (nM)	σ_2 Ki (nM)
7e	3-Bromobenzyl	4-Fluorobenzoyl	High Affinity	Lower Affinity
8a	Benzyl	4-Fluoro- α -hydroxyphenyl	High Affinity	Lower Affinity
9d	3-Bromobenzyl	4-Fluoro-N-(3-bromobenzyl)benzylamine	High Affinity	Lower Affinity
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine	3-iodobenzylsulfonyl	4-Benzyl	0.96	91.8

Data compiled from multiple sources.[\[11\]](#)[\[12\]](#)

Emerging Targets and Future Directions

The versatility of the 4-arylpiperidine scaffold extends beyond the well-established targets discussed above. Recent research has highlighted its potential in modulating other CNS pathways.

- Alzheimer's Disease: 4-(Arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[\[15\]](#)[\[16\]](#)
- Neurodegenerative Diseases: N-arylpiperazine derivatives, which share structural similarities with 4-arylpiperidines, have been investigated as ligands for D2/D3 dopamine receptors, with potential applications in Parkinson's disease and other neurodegenerative conditions.[\[17\]](#)
- 5-HT_{2C} Receptor Modulators: 4-Arylpiperidines and related tetrahydropyridines have been studied as agonists and positive allosteric modulators of the 5-HT_{2C} receptor, a target for the treatment of obesity and substance use disorders.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: The diverse biological targets and therapeutic applications of 4-arylpiperidine compounds.

Conclusion

The 4-arylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its ability to interact with a diverse range of biological targets, coupled with a well-understood and tractable SAR, ensures its continued relevance in modern drug discovery. The insights and methodologies presented in this guide are intended to empower researchers to further explore the vast therapeutic potential of this privileged chemical motif. As our understanding of the complex biology of CNS disorders deepens, the rational design of novel 4-arylpiperidine-based ligands will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

- Routes toward 4-aryl-2-piperidones and 4-arylpiperidines.
- Synthesis of 4-substituted 4-arylpiperidines. ElectronicsAndBooks. [\[Link\]](#)
- 4-arylpiperidines and 4-(α -hydroxyphenyl)
- Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT_{2C} agonists. PubMed. [\[Link\]](#)
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. PubMed. [\[Link\]](#)
- Selected pharmacologically active 4-arylpiperidines.
- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ 1 ligands. PubMed. [\[Link\]](#)
- 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [\[Link\]](#)
- Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [\[Link\]](#)
- Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [\[Link\]](#)
- The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-

lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [\[Link\]](#)

- 3-[(aryl)(4-fluorobenzyl)oxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. ARPI. [\[Link\]](#)
- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [\[Link\]](#)
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [\[Link\]](#)
- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [\[Link\]](#)
- Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [\[Link\]](#)
- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. PubMed. [\[Link\]](#)
- Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [\[Link\]](#)
- New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ 1) Receptor Ligands with Potent Anti. Uniba. [\[Link\]](#)
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [\[Link\]](#)
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [\[Link\]](#)
- Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [\[Link\]](#)
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [\[Link\]](#)
- Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. PubMed. [\[Link\]](#)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [\[Link\]](#)
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [\[Link\]](#)
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [\[Link\]](#)
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PubMed Central. [\[Link\]](#)
- Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PubMed Central. [\[Link\]](#)
- 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists.
- ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. [\[Link\]](#)
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Piperidines and related compounds for treatment of alzheimer's disease.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [\[Link\]](#)
- Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. PubMed. [\[Link\]](#)
- (PDF) Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-arylpiperidines and 4-(α -hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 17. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the

Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT_{2C} agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT_{2C} Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The 4-Arylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393971#potential-biological-activity-of-4-arylpiperidine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com